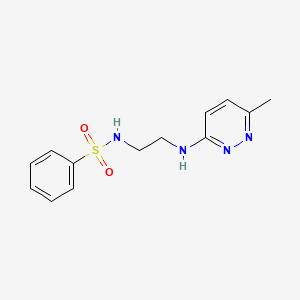

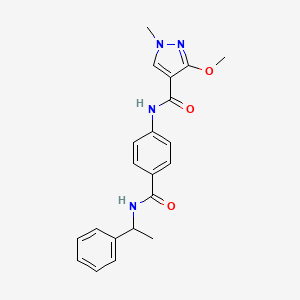

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

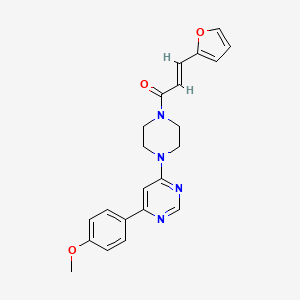

“N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide” is an organic compound with the molecular formula C13H16N4O2S and a molecular weight of 292.36. It belongs to the class of organic compounds known as aminobenzenesulfonamides, which contain a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, such as “this compound”, often involves complex organic reactions . For instance, a related compound, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide, was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium thiocyanate in ethanol .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzenesulfonamide core with an amine group attached to the benzene ring. The compound also contains a 6-methylpyridazin-3-yl group, which is connected to the benzenesulfonamide core via an ethylamine linker.Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Molecular Docking

Research has delved into the synthesis of novel benzenesulfonamide derivatives, demonstrating significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancers. The most active compounds in these series showed selectivity and potency, leading to further investigation through QSAR (Quantitative Structure–Activity Relationships) studies and molecular docking. These efforts aim to understand the compounds' binding modes within target proteins, such as the MDM2 protein, to optimize their antitumor efficacy (Łukasz Tomorowicz et al., 2020).

Carbonic Anhydrase Inhibition for Cancer Therapy

Several studies have synthesized ureido and triazinyl benzenesulfonamides as potent inhibitors of carbonic anhydrase IX, a target for anticancer therapy. These compounds exhibited high inhibition potency, suggesting their potential as drug candidates for cancer treatment. Notably, specific derivatives demonstrated sub-nanomolar inhibitory activity, highlighting their significance in medicinal chemistry and pharmacologic studies aimed at developing new anticancer agents (Nabih Lolak et al., 2019).

Herbicide Metabolism and Selectivity

Research on the metabolism of chlorsulfuron, a related sulfonylurea herbicide, by plants, revealed insights into the biochemical mechanisms underlying the selectivity of such compounds for small grains over broadleaf plants. This selectivity stems from the ability of crop plants to rapidly metabolize chlorsulfuron to an inactive form, a characteristic that could be relevant to the environmental behavior and agricultural applications of related compounds (P. Sweetser et al., 1982).

Wirkmechanismus

While the specific mechanism of action for “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide” is not provided in the search results, sulfonamide drugs, which include benzenesulfonamide derivatives, often exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Zukünftige Richtungen

The future directions for “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and drug development. Given their pharmacological activities, these compounds could be investigated for their efficacy in treating various diseases .

Eigenschaften

IUPAC Name |

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-11-7-8-13(17-16-11)14-9-10-15-20(18,19)12-5-3-2-4-6-12/h2-8,15H,9-10H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQINOYFJWRYFTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B2735221.png)

![ethyl 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2735225.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2735229.png)

![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2735233.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2735242.png)

![2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2735244.png)